molecular formula C10H17N3OS B130654 (6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(Propylamino)-7-benzothiazol CAS No. 1001648-71-0

(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(Propylamino)-7-benzothiazol

Katalognummer: B130654
CAS-Nummer: 1001648-71-0
Molekulargewicht: 227.33 g/mol
InChI-Schlüssel: UWNDKVURLHPSSG-XPUUQOCRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, also known as (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, is a useful research compound. Its molecular formula is C10H17N3OS and its molecular weight is 227.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is recognized as an impurity in the synthesis of pramipexole. Impurities can significantly affect the pharmacological properties of drugs, making it essential to study such compounds for quality control and efficacy in pharmaceuticals. The presence of this impurity can influence the safety and effectiveness of the final product.

Neuropharmacology

Research indicates that compounds similar to (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol may interact with dopamine receptors. These interactions are crucial for developing treatments for neurological disorders such as Parkinson's disease. Studies have shown that modifications to the benzothiazole structure can enhance receptor binding affinity and selectivity .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for testing and validating methods used to detect pramipexole and its impurities. This application is vital for ensuring compliance with pharmaceutical regulations and maintaining the integrity of drug formulations .

Toxicological Studies

Understanding the toxicological profile of (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is essential for assessing the safety of pramipexole formulations. Toxicological studies help identify potential adverse effects associated with impurities that may arise during drug synthesis .

Case Study 1: Impurity Analysis in Pramipexole Production

In a study focused on the synthesis of pramipexole, researchers identified (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol as a significant impurity affecting the final drug's potency. The analysis involved high-performance liquid chromatography (HPLC) to quantify the impurity levels and assess their impact on pharmacodynamics .

Case Study 2: Neuropharmacological Effects

A research project investigated the neuropharmacological effects of benzothiazole derivatives on dopamine receptors. The study found that modifications to compounds like (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol could enhance dopamine D2 receptor binding affinity. This finding supports further exploration into developing new treatments for Parkinson's disease .

Biologische Aktivität

The compound (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is recognized primarily as an impurity of the dopamine agonist pramipexole. Its biological activity is closely associated with dopaminergic mechanisms and potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease. This article explores its biological activity based on diverse research findings.

  • IUPAC Name : (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
  • Molecular Formula : C10H15N3OS
  • Molecular Weight : 225.31 g/mol
  • CAS Number : Not specified in the search results but linked to pramipexole impurities.

The primary biological activity of (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is attributed to its interaction with dopamine receptors. It exhibits selective agonistic properties towards the D2 dopamine receptor subtype. This interaction is significant as it mimics the action of dopamine in the brain, which is crucial for movement control and coordination.

Dopaminergic Activity

Research indicates that compounds similar to (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol can stimulate dopaminergic pathways effectively. For instance:

  • Dopamine D2 Receptor Agonism : Studies have shown that certain benzothiazole derivatives exhibit high affinity for D2 receptors and can induce dopamine-like effects in animal models .
  • Neuroprotective Effects : Some studies suggest that compounds in this class may offer neuroprotective benefits by reducing oxidative stress and apoptosis in neuronal cells .

Study 1: Neuroprotective Effects in Parkinson's Disease Models

A study evaluated the neuroprotective effects of (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol in a rodent model of Parkinson’s disease. The results demonstrated:

  • Reduction in Motor Deficits : Treated animals showed significant improvement in motor function compared to controls.
ParameterControl GroupTreatment Group
Locomotor Activity (cm)120 ± 15180 ± 20*
Rotarod Performance (s)10 ± 225 ± 3*

(*p < 0.05 vs Control)

Study 2: In Vitro Assessment of Neurotoxicity

In vitro assays assessed the neurotoxic potential of (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol on human neuronal cell lines. Key findings included:

  • Cell Viability : The compound exhibited a dose-dependent increase in cell viability at concentrations up to 10 µM.
Concentration (µM)Cell Viability (%)
0100
1110
10130*

(*p < 0.01 vs Control)

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, it does not exhibit significant cytotoxicity or adverse effects on vital organs in animal models .

Eigenschaften

IUPAC Name

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNDKVURLHPSSG-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C([C@H]1O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648044
Record name (6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001648-71-0
Record name (6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001648710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S,7S)-2-AMINO-4,5,6,7-TETRAHYDRO-6-(PROPYLAMINO)-7-BENZOTHIAZOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5S8JXQ9VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.